molecular formula C27H27N3 B2526151 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline CAS No. 384797-52-8

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline

Numéro de catalogue B2526151
Numéro CAS: 384797-52-8
Poids moléculaire: 393.534
Clé InChI: FFRQZXILPAKRGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of similar compounds often involves various intra- and intermolecular reactions leading to the formation of substituted piperidines . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are often used in the synthesis of various piperidine derivatives.

Applications De Recherche Scientifique

Role in Drug Design

Piperidine derivatives, such as “2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Alzheimer’s Disease Management

The compound has shown potential in the management of Alzheimer’s disease . In a study, compounds similar to “2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline” demonstrated their ability to prevent β-sheet aggregation and fibril formation, which are key mechanisms in Alzheimer’s disease . These compounds also showed neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .

Inhibition of NMDAR

The compound has shown potential in inhibiting NMDAR (N-methyl-D-aspartate receptor) . NMDARs are a type of ionotropic glutamate receptor that are known to play a role in synaptic plasticity and memory function. Inhibition of these receptors can have therapeutic effects in conditions like Alzheimer’s disease, Parkinson’s disease, and depression .

Role in Multitargeted Therapies

The compound has shown potential in multitargeted therapies . Multitargeted therapies aim to modulate different targets involved in disease progression. In the context of Alzheimer’s disease, the compound has shown potential in modulating various targets involved in the neurodegenerative cascade .

Role in Neuroprotection

The compound has demonstrated neuroprotective properties . In a study, the compound showed protection against H2O2-induced neurotoxicity . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases where oxidative stress plays a key role .

Role in Inhibiting AChE-Mediated Aβ Fibrillogenesis

The compound has shown potential in inhibiting AChE (acetylcholinesterase)-mediated Aβ (amyloid-beta) fibrillogenesis . Aβ fibrillogenesis is a process that leads to the formation of amyloid plaques, a hallmark of Alzheimer’s disease. Inhibition of this process can have therapeutic effects in Alzheimer’s disease .

Mécanisme D'action

Target of Action

The primary target of 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline acts as a potent antagonist of the GluN2B subunit of the NMDA receptor . An antagonist is a substance that inhibits the physiological action of another substance. In this case, 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline inhibits the action of the NMDA receptor, thereby modulating the synaptic transmission in the brain.

Biochemical Pathways

The NMDA receptor is involved in multiple signaling pathways due to its ability to interact with various proteins and ion channels . By acting as an antagonist, 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline can modulate these pathways, potentially leading to therapeutic effects.

Result of Action

It has been suggested that the compound has cytotoxic potential against two leukemia cell lines

Orientations Futures

Compounds with similar structures have shown potential in various therapeutic applications. For example, alpha1-adrenergic receptors, which are targeted by compounds with similar structures, have been associated with numerous neurodegenerative and psychiatric conditions . Therefore, “2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline” and similar compounds may have potential in the treatment of these conditions.

Propriétés

IUPAC Name

2-(4-benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3/c1-20-12-13-25-24(18-20)26(23-10-6-3-7-11-23)29-27(28-25)30-16-14-22(15-17-30)19-21-8-4-2-5-9-21/h2-13,18,22H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRQZXILPAKRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.